6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid
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Overview
Description
6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid is an organic compound with the molecular formula C17H30O6 It is a derivative of hexanoic acid and contains a hexyloxy group and an oxopentanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid typically involves the esterification of hexanoic acid with 5-(hexyloxy)-5-oxopentanoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hexanoic acid derivatives.
Scientific Research Applications
6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
6-{[5-(p-nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid: A similar compound with a p-nitrophenoxy group instead of a hexyloxy group.
6-{[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid: Another related compound with a thienoimidazolyl group
Uniqueness
6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid is unique due to its specific hexyloxy and oxopentanoyl groups, which confer distinct chemical properties and reactivity. These unique features make it valuable for specific applications in research and industry .
Properties
CAS No. |
915778-45-9 |
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Molecular Formula |
C17H30O6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-(5-hexoxy-5-oxopentanoyl)oxyhexanoic acid |
InChI |
InChI=1S/C17H30O6/c1-2-3-4-7-13-22-16(20)11-9-12-17(21)23-14-8-5-6-10-15(18)19/h2-14H2,1H3,(H,18,19) |
InChI Key |
PIXIXGCJTAARAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCCC(=O)OCCCCCC(=O)O |
Origin of Product |
United States |
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